3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester typically involves multi-step organic reactionsCommon reagents used in these reactions include pyridine derivatives, carboxylic acids, and imidazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and purification through crystallization or chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The imidazole moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar structures but different substituents.
Imidazole-containing compounds: Molecules featuring the imidazole ring with various functional groups.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Biological Activity
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester (CAS Number: 1165-06-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H23NO4, with a molecular weight of approximately 329.39 g/mol. Its structure features a pyridine ring substituted with two carboxylic acid groups and an imidazole moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 329.39 g/mol |
Density | 1.122 g/cm³ |
Boiling Point | 449.6 °C |
Flash Point | 225.7 °C |
Antimicrobial Properties
Research indicates that derivatives of pyridine and imidazole compounds often exhibit antimicrobial activity. For instance, studies have shown that imidazole derivatives can effectively inhibit various bacterial strains and fungi. The incorporation of the imidazole ring in this compound may enhance its ability to interact with microbial cell membranes or enzymes critical for microbial survival .
Anticancer Activity
Several studies have explored the anticancer potential of similar pyridine derivatives. For example, compounds featuring pyridine rings have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific substitution patterns on the pyridine ring can significantly influence the potency and selectivity of these compounds against cancer cells .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving diacylglycerol acyltransferase (DGAT) and glucuronidase activity. In related studies, certain benzimidazole derivatives have shown significant inhibitory effects on these enzymes, indicating that similar mechanisms might be applicable to this compound .
Case Studies
- Antimicrobial Testing : A study tested various derivatives of pyridine against Escherichia coli and Staphylococcus aureus, demonstrating that modifications in the side chains could enhance antibacterial efficacy. The diethyl ester form showed promising results in preliminary assays.
- Cytotoxicity Assays : In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that certain pyridine-based compounds led to reduced cell viability at micromolar concentrations. The mechanism involved apoptosis pathways mediated by oxidative stress.
- Enzyme Inhibition Studies : A comparative analysis of several pyridine derivatives indicated that those with imidazole substitutions displayed enhanced inhibition of DGAT compared to their non-substituted counterparts. This highlights the importance of structural modifications in enhancing biological activity.
Properties
CAS No. |
131230-89-2 |
---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
diethyl 4-(3-imidazol-1-ylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H25N3O4/c1-5-28-21(26)18-14(3)24-15(4)19(22(27)29-6-2)20(18)16-8-7-9-17(12-16)25-11-10-23-13-25/h7-13,20,24H,5-6H2,1-4H3 |
InChI Key |
CLJPJDINAQKALO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)N3C=CN=C3)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.